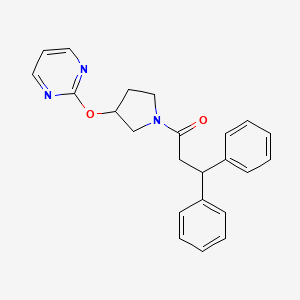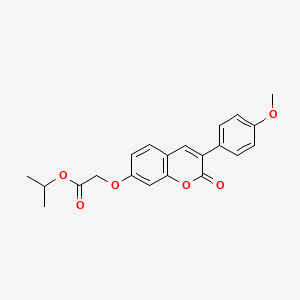
5-Fluoro-1h-indole-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-1h-indole-3-carbohydrazide is a compound that has been used in the synthesis of biologically important indole-based-sulfonamide derivatives . It is an important precursor for generating biologically active structures .
Synthesis Analysis
A new series of indole-based-sulfonamide derivatives was synthesized by treating this compound with different aryl-sulfonyl chloride in the presence of pyridine . All synthesized derivatives were characterized by different analytical methods .Molecular Structure Analysis
The molecular formula of this compound is C9H8FN3O . The average mass is 193.178 Da and the monoisotopic mass is 193.065140 Da .Chemical Reactions Analysis
The electrochemical behavior of the synthesized compounds was investigated using cyclic voltammetry (CV) and square wave voltammetry (SWV) at the pencil graphite electrode (PGE) . The redox behavior of all derivatives varies due to the nature of substitutions in the indole sulfonamide moiety .Physical And Chemical Properties Analysis
The molecular weight of this compound is 135.1383 . More detailed physical and chemical properties are not available from the search results.Wissenschaftliche Forschungsanwendungen
Antimycobacterial and Anticancer Agents
5-Fluoro-1h-indole-3-carbohydrazide derivatives have been synthesized and evaluated for antimycobacterial activity against Mycobacterium tuberculosis and anticancer properties. Compounds in this series showed moderate to good inhibitory activity against tuberculosis and displayed broad-spectrum antiproliferative activity, particularly against leukemia cell lines (Cihan-Üstündağ & Çapan, 2012).
Cytotoxic Activity Against Cancer Cell Lines
A series of novel this compound derivatives have been shown to exhibit potent antiproliferative activity against various human cancer cell lines, with some compounds demonstrating greater efficacy than the standard drug 5-fluorouracil (Zhang et al., 2011).
Antimicrobial, Antiinflammatory, and Antiproliferative Activities
Derivatives of this compound have demonstrated antimicrobial, antiinflammatory, and antiproliferative activities. The synthesized compounds exhibited moderate to good antiproliferative activity in in vitro assays (Narayana et al., 2009).
Electrochemical Properties and Biological Importance
Indole-based-sulfonamide derivatives synthesized from this compound have been studied for their electrochemical behavior, which varies due to substitutions in the indole sulfonamide moiety. Understanding these properties can contribute to insights on structure-activity relationships (Ibrahim et al., 2020).
Antidiabetic Activity in Rats
This compound derivatives have shown significant antidiabetic activity in alloxan-induced diabetic rats, demonstrating a dose-dependent reduction in blood glucose levels (Anreddy, 2014).
Antitubercular and Antibacterial Activities
Isoxazole clubbed 1,3,4-oxadiazole derivatives, synthesized from this compound, exhibited antimicrobial and antitubercular activities. Some compounds were particularly active against Mycobacterium tuberculosis and various bacterial strains (Shingare et al., 2018).
Drug Development and Optimization
The development of antidepressant drug candidates involving this compound derivatives has been documented. Optimization of processes for large-scale preparation of these compounds highlights their potential therapeutic applications (Anderson et al., 1997).
Wirkmechanismus
Target of Action
5-Fluoro-1h-indole-3-carbohydrazide is a derivative of indole, a heterocyclic compound that is found in many biologically active aromatic compounds . Indole derivatives have been reported to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents .
Mode of Action
Indole derivatives are known to have various biological effects, including anti-inflammatory, antitubercular, and antimicrobial activities . The electrochemical behavior of these compounds varies due to the nature of substitutions in the indole sulfonamide moiety . This suggests that the compound interacts with its targets, leading to changes in their function.
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities . For instance, some indole derivatives have been reported to show antiviral activity against a broad range of RNA and DNA viruses .
Pharmacokinetics
The electrochemical properties of indole sulfonamide, a related compound, are known to be important for their efficient use . It is known that electroactive indole derivatives are easily oxidized at carbon-based electrodes , which may have implications for the pharmacokinetics of this compound.
Result of Action
Given the diverse biological activities of indole derivatives, it is likely that this compound has a wide range of effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the redox behavior of indole derivatives varies due to the nature of substitutions in the indole sulfonamide moiety . This suggests that the compound’s action could be influenced by the redox conditions in its environment.
Safety and Hazards
According to the safety data sheet, 5-Fluoro-1h-indole-3-carbohydrazide causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Zukünftige Richtungen
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The recent applications of 1H-indole-3-carbohydrazide in inherently sustainable multicomponent reactions provide an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .
Eigenschaften
IUPAC Name |
5-fluoro-1H-indole-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O/c10-5-1-2-8-6(3-5)7(4-12-8)9(14)13-11/h1-4,12H,11H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZYXHZMIBFMQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-2-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2809555.png)



![10-(2-propynyl)-10H-pyrido[3,2-b][1,4]benzothiazine](/img/structure/B2809566.png)


![N-(3,5-difluorophenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2809569.png)

![(2E,4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)penta-2,4-dienenitrile](/img/structure/B2809572.png)
![1-(4-methylbenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2809573.png)
![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2809575.png)
